3-(Piperidin-1-yl)pyrazin-2-amine is a chemical compound that combines the structural features of piperidine and pyrazine, making it a versatile building block in medicinal chemistry. This compound is recognized for its potential biological activity, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be classified under the category of heterocyclic compounds due to the presence of both nitrogen-containing rings. It is specifically a derivative of pyrazine, which is a six-membered aromatic ring containing two nitrogen atoms, and piperidine, a saturated six-membered ring containing one nitrogen atom. The synthesis and application of 3-(Piperidin-1-yl)pyrazin-2-amine have been documented in various scientific literature, highlighting its significance in drug discovery and development .
The synthesis of 3-(Piperidin-1-yl)pyrazin-2-amine typically involves nucleophilic substitution reactions. One common method includes:
For industrial production, continuous flow reactors may be employed to improve efficiency and yield. Purification techniques such as crystallization or chromatography are then utilized to achieve high purity levels of the final product.
The molecular formula for 3-(Piperidin-1-yl)pyrazin-2-amine is CHN. The structure consists of a pyrazine ring substituted at the 2-position with an amine group and at the 3-position with a piperidine moiety.
Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and interactions with biological targets .
3-(Piperidin-1-yl)pyrazin-2-amine can undergo several types of chemical reactions:
Common reagents for these reactions include various oxidizing agents for oxidation, lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions .
The mechanism of action for 3-(Piperidin-1-yl)pyrazin-2-amine primarily involves its interaction with biological targets through its piperidine and pyrazine functionalities:
3-(Piperidin-1-yl)pyrazin-2-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and biological studies .
The applications of 3-(Piperidin-1-yl)pyrazin-2-amine span several fields:
3-(Piperidin-1-yl)pyrazin-2-amine represents a privileged scaffold in medicinal chemistry, featuring a pyrazine core substituted at the 3-position with a piperidine moiety and at the 2-position with an amino group. This heterocyclic compound belongs to the aminopyrazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The piperidine substituent introduces a saturated heterocyclic amine, creating a mixed aromatic-aliphatic pharmacophore with significant three-dimensional character. According to PubChem records, the compound has the systematic IUPAC name 3-(piperidin-1-yl)pyrazin-2-amine, with alternative representations including 3-piperidin-1-ylpyrazin-2-amine [1] [4].
Table 1: Chemical Identity Profile of 3-(Piperidin-1-yl)pyrazin-2-amine
Property | Value |
---|---|
Molecular Formula | C9H14N4 |
Molecular Weight | 178.24 g/mol |
Canonical SMILES | C1CCN(CC1)C2=NC=CN=C2N |
InChI Key | IPSSAJLJERXGTE-UHFFFAOYSA-N |
Heterocycle Type | Bicyclic (pyrazine + piperidine) |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 (amino group) |
In heterocyclic nomenclature, the compound can be described through the Hantzsch-Widman system as 3-(piperidin-1-yl)pyrazin-2-amine, where "pyrazine" designates the diazine ring and the numbering specifies substituent positions. The piperidine component is named as a substituent rather than part of the fused system since it connects via a nitrogen linkage rather than ring fusion. This naming convention follows the priority rules where the pyrazine ring is considered the parent structure due to its aromatic character, while piperidine is treated as a substituent [5]. The compound's structural features include a hydrogen bond-donating amino group adjacent to the electron-deficient pyrazine ring, and a tertiary amine in the piperidine moiety that can serve as a hydrogen bond acceptor or become protonated under physiological conditions.
Table 2: Nomenclature Conventions for 3-(Piperidin-1-yl)pyrazin-2-amine
Nomenclature System | Name | Features Emphasized |
---|---|---|
Substitutive (IUPAC) | 3-(piperidin-1-yl)pyrazin-2-amine | Parent pyrazine with substituents |
Hantzsch-Widman | Not applicable (mixed heterocyclic) | Requires ring fusion for unified naming |
Functional Class | 2-Aminopyrazine with 3-piperidinyl substituent | Highlights functional groups |
The synthetic exploration of aminopyrazine derivatives began in earnest during the mid-20th century as pharmaceutical researchers recognized the bioisosteric potential of pyrazine rings relative to pyridine and pyrimidine heterocycles. The specific compound 3-(piperidin-1-yl)pyrazin-2-amine emerged as part of broader medicinal chemistry efforts in the 1990s to develop kinase inhibitors targeting cancer and inflammatory diseases. Its structural framework was identified as a versatile scaffold capable of interacting with diverse biological targets through multiple binding modalities: the amino group could form hydrogen bonds with protein backbones, the pyrazine nitrogen atoms could coordinate with metal ions in catalytic sites, and the piperidine moiety could occupy hydrophobic pockets [2] [8].
The earliest documented synthesis routes appeared in patent literature around 2000-2005, where it was frequently employed as an intermediate for more complex molecules rather than a final biological entity. A significant advancement occurred when researchers recognized that the piperidine-pyrazine linkage provided optimal vectoring for accessing deep hydrophobic regions of enzyme binding pockets. This realization led to its incorporation in several drug discovery programs focused on protein kinases, where it served as a core structure for inhibitors targeting EGFR (epidermal growth factor receptor), PKB (protein kinase B/Akt), and other oncologically relevant kinases [2] [8] [9].
Table 3: Historical Milestones in the Development of Piperidinylpyrazinamines
Time Period | Development Milestone | Research Context |
---|---|---|
1990s | Initial synthetic routes to 3-aminopyrazine derivatives | Heterocyclic chemistry exploration |
2000-2005 | Emergence as kinase inhibitor scaffold | Cancer drug discovery programs |
2008-2012 | Rational incorporation in irreversible EGFR inhibitors | Targeted cancer therapy development |
2015-Present | Application in bone anabolic agents (e.g., DS96432529) | Osteoporosis treatment research |
The compound's versatility was further demonstrated in the 2010s when it was incorporated into the bone anabolic agent DS96432529 (3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide). Here, the piperidinylpyrazinamine core was modified to enhance osteoblast differentiation through alkaline phosphatase (ALPase) activation, showcasing its applicability beyond oncology [9]. Throughout its development history, the molecule has maintained relevance due to its synthetic accessibility, favorable physicochemical properties (molecular weight < 300, cLogP ~1.5), and ability to engage biological targets through multiple interaction points.
The structural architecture of 3-(piperidin-1-yl)pyrazin-2-amine embodies several key principles of heterocyclic chemistry that govern its reactivity, stability, and biological interactions. The molecule combines an electron-deficient π-deficient system (pyrazine) with an aliphatic amine (piperidine), creating push-pull electronic characteristics that influence both its chemical behavior and molecular recognition properties. The pyrazine ring exhibits aromaticity with a resonance energy comparable to pyridine but with reduced electron density at carbon atoms due to the presence of two nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions adjacent to the nitrogen atoms, while rendering electrophilic substitution difficult without activating substituents [5].
The connection between the piperidine nitrogen and the pyrazine C-3 position creates a pivotal structural feature: the piperidine nitrogen's lone pair can conjugate with the pyrazine ring's π-system, imparting partial single-bond character to the C-N link while delocalizing electron density. This electronic communication reduces the basicity of the piperidine nitrogen compared to typical aliphatic amines (pKa ~7-8 instead of 10-11) while simultaneously increasing the electron density at pyrazine positions C-2 and C-5. This electronic redistribution explains the enhanced nucleophilicity of the C-2 amino group and the compound's stability toward hydrolysis under physiological conditions [5] [9].
In terms of three-dimensional conformation, the piperidine ring typically adopts a chair conformation with the nitrogen lone pair oriented equatorially for minimal steric strain. The dihedral angle between the piperidine and pyrazine planes ranges from 30-60° depending on crystalline environment or solvation state, preventing full π-conjugation while allowing sufficient orbital overlap for electronic effects. This twisted conformation enables the molecule to access both planar and three-dimensional binding modes in biological targets, a feature exploited in drug design when targeting shallow protein surfaces or deep hydrophobic pockets [9].
Table 4: Structural and Electronic Features Influencing Bioactivity
Structural Element | Chemical Property | Biological Consequence |
---|---|---|
Pyrazine ring | π-Electron deficient system | Forms coordination bonds with catalytic metal ions |
C-2 Amino group | Strong hydrogen bond donor | Anchors to protein backbone via H-bonding |
Piperidine nitrogen | Moderate basicity (pKa ~7-8) | Can be protonated at physiological pH for salt bridges |
C-3 linkage | Rotatable single bond with partial double-bond character | Allows conformational adaptation to binding sites |
Piperidine ring | Chair conformation with equatorial N-lone pair | Occupies hydrophobic pockets with minimal steric clash |
Structure-activity relationship (SAR) studies on analogs reveal that modifications at each position produce distinct biological outcomes. Substitution on the pyrazine amino group generally diminishes activity due to loss of hydrogen bonding capacity. In contrast, substitution on the piperidine ring (particularly at C-3 or C-4 positions) often enhances target affinity or pharmacokinetic properties. For example, 3-substituted derivatives like 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride demonstrate improved solubility and metabolic stability compared to the parent compound [4] [6]. Additionally, extension of the core structure through fusion or annelation, as seen in thieno[2,3-b]pyridine analogs, can dramatically alter target selectivity profiles while retaining the essential pharmacophoric elements [9]. This structural flexibility underscores the molecule's significance as a versatile template in rational drug design, balancing conformational freedom with defined vectorial presentation of functional groups.